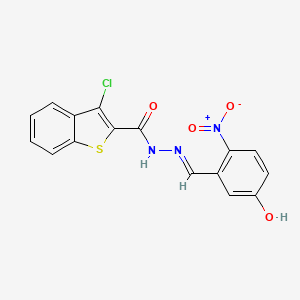
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide, also known as CIPLA-129, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and survival. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to inhibit the activity of kinases, which are involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to inhibit the activity of topoisomerases, which are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and proteins involved in cancer cell proliferation and survival. It has also been shown to exhibit potent antitumor activity against various cancer cell lines. However, there are also limitations to the use of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, the optimal dosing and administration of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide have not been fully established.
将来の方向性
There are several future directions for the study of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Another direction is to study its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases. In addition, further optimization of the synthesis method and characterization of the compound's physicochemical properties may lead to the development of more potent and selective analogs of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide.
合成法
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been synthesized using various methods, including the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with N-(1-phenylethyl)acrylamide. Another method involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with N-(1-phenylethyl)acrylamide. These methods have been optimized to yield 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide in high purity and yield.
科学的研究の応用
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-13(15-7-5-4-6-8-15)23-20(24)16(12-22)9-14-10-17(21)19(26-3)18(11-14)25-2/h4-11,13H,1-3H3,(H,23,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFGLYYZQIVJPC-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)

![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)

![3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone](/img/structure/B5908305.png)
![N-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908306.png)